Methyl 3-amino-6-chloro-5-(prop-2-ynylamino)pyrazine-2-carboxylate
Description
Methyl 3-amino-6-chloro-5-(prop-2-ynylamino)pyrazine-2-carboxylate (CAS: 27314-83-6) is a pyrazine derivative characterized by a pyrazine ring substituted with amino (-NH₂), chloro (-Cl), prop-2-ynylamino (-NH-C≡CH), and methyl ester (-COOCH₃) groups. Its molecular formula is C₉H₈ClN₅O₂, with a molecular weight of 253.65 g/mol.
Pyrazine derivatives are widely studied for their pharmacological and agrochemical applications, including antibacterial, antitubercular, and herbicidal activities . The presence of electron-withdrawing (chloro) and electron-donating (amino) groups on the pyrazine ring enhances reactivity and interaction with biological targets.
Properties
IUPAC Name |
methyl 3-amino-6-chloro-5-(prop-2-ynylamino)pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O2/c1-3-4-12-8-6(10)13-5(7(11)14-8)9(15)16-2/h1H,4H2,2H3,(H3,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPDFRRWOZWYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C(=N1)Cl)NCC#C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-chloro-5-(prop-2-ynylamino)pyrazine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazine ring, which can be derived from commercially available precursors.
Substitution Reactions: The introduction of the amino, chloro, and prop-2-ynylamino groups is achieved through substitution reactions. For instance, the amino group can be introduced via nucleophilic substitution, while the chloro group can be added through halogenation reactions.
Esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-chloro-5-(prop-2-ynylamino)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 3-amino-6-chloro-5-(prop-2-ynylamino)pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-chloro-5-(prop-2-ynylamino)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Amino and Chloro Substituents
The 3-amino and 6-chloro groups are common in bioactive pyrazine derivatives. For example:
- 3-Amino-6-chloro-pyrazine-6-carboxylic acid exhibits anti-auxin behavior, highlighting the role of chloro and amino groups in plant growth regulation .
- N-Benzylpyrazine-2-carboxamides (with benzylamino substituents) demonstrate moderate antitubercular activity, emphasizing the importance of secondary amine (-NH-) linkages .
In contrast, the prop-2-ynylamino group in the target compound introduces a terminal alkyne, which may enhance hydrogen bonding or π-π stacking interactions with biological targets.
Ester vs. Carboxylic Acid Groups
shows that pyrazine derivatives with higher logP values (e.g., alkyl chains) exhibit better transport to target sites, suggesting that the ester group in this compound may optimize bioavailability .
Comparison with Pyrazinecarboxamides and Alkylamino Derivatives
Benzylamino Derivatives
- N-Benzylpyrazine-2-carboxamides (e.g., compounds from Servusova et al.) show moderate antitubercular activity (MIC ~10–50 µM) .
- Benzylamino-pyrazines (e.g., Zitko et al.) with carbonitrile moieties exhibit anti-infective properties but lack the alkyne functionality present in the target compound .
Alkylamino Derivatives
- Methyl 3-amino-6-chloro-5-(hexylamino)pyrazine-2-carboxylate (CAS: 1472-27-1) features a hexyl chain instead of prop-2-ynyl.
- Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate (CAS: 906810-37-5) includes a piperazinyl group, enabling hydrogen bonding and metal coordination, which are absent in the target compound .
Key Differences:
Antibacterial Activity
Pyrazine 1,4-dioxides (e.g., phenazine 5,10-dioxides) exhibit antibacterial activity via redox cycling, generating reactive oxygen species . The target compound lacks the dioxo moiety but may leverage its chloro and amino groups for similar mechanisms.
Antitubercular Activity
Pyrazinamide (PZA) derivatives often require a pyrazine ring with substituents that enhance penetration into Mycobacterium tuberculosis. The target compound’s ester group may improve cell wall permeability compared to PZA’s carboxamide .
Herbicidal Activity
Compounds like 3-amino-6-chloro-pyrazine-6-carboxylic acid inhibit photosynthesis by interacting with thylakoid membranes. The target compound’s prop-2-ynyl group could disrupt membrane integrity more effectively than shorter alkyl chains .
Biological Activity
Methyl 3-amino-6-chloro-5-(prop-2-ynylamino)pyrazine-2-carboxylate, with the CAS number 27314-83-6, is a chemical compound notable for its potential biological activities. Its molecular formula is , and it has a molecular weight of 240.65 g/mol. The compound has been synthesized through various methods, often involving substitution and esterification reactions to introduce functional groups essential for its biological activity .
Antimicrobial Properties
Research indicates that pyrazine derivatives, including this compound, exhibit significant antimicrobial activity. The compound has shown efficacy against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics. The observed mechanism involves the inhibition of bacterial enzyme activity, which is crucial for their survival and replication .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrazine derivatives. This compound has been evaluated in vitro against several cancer cell lines. For instance, it demonstrated cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating significant potency comparable to established chemotherapeutics .
Case Study: Cytotoxicity Against Cancer Cell Lines
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit certain kinases involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells. This mechanism highlights its potential not only as an antimicrobial agent but also as a therapeutic candidate in oncology .
Synthesis and Development
The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex pyrazine derivatives. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity, making it an attractive candidate for further research and development in medicinal chemistry .
Future Directions
Ongoing research aims to explore the full spectrum of biological activities associated with this compound. This includes:
- In vivo Studies : Evaluating efficacy and safety profiles in animal models.
- Mechanistic Studies : Elucidating detailed pathways affected by the compound.
- Formulation Development : Creating delivery systems that enhance bioavailability.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | SOCl₂, reflux | 82% | |
| Coupling | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 80°C | 62–83% | |
| Deprotection | TFA in CH₂Cl₂ | 75–90% |
Basic: What spectroscopic and chromatographic methods are used to confirm structure and purity?
Methodological Answer:
- NMR: Assigns protons on the pyrazine ring (e.g., δ 7.70 ppm for pyrazole protons) and substituents (e.g., δ 3.89 ppm for methyl ester) .
- NMR: Confirms carbonyl (δ ~167 ppm for ester) and aromatic carbons (δ 125–155 ppm) .
- HRESI-MS: Provides exact mass (e.g., m/z 430.2553 for C₂₂H₃₆N₇O₃) to verify molecular formula .
- HPLC: Uses a 70:30 to 100% CH₃CN gradient over 30 minutes (retention time ~21.6 min) with UV detection at 254 nm .
Advanced: How can coupling reactions involving prop-2-ynylamino groups be optimized to improve yield?
Methodological Answer:
- Catalyst Screening: Test Pd catalysts (Pd(OAc)₂, PdCl₂) with ligands (Xantphos, SPhos) to enhance coupling efficiency .
- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (dioxane) for solubility and reactivity .
- Temperature Control: Monitor reaction progress at 60°C vs. 100°C to balance reaction rate and side-product formation .
- Workup Strategies: Use silica gel flash chromatography with EtOAc/petroleum spirit gradients to isolate products .
Example: Pd₂(dba)₃/Xantphos in dioxane at 80°C for 20 hours increased yields from 62% to 83% in analogous compounds .
Advanced: How are contradictions in crystallographic data resolved during structure validation?
Methodological Answer:
- SHELX Suite: Use SHELXL for refinement to address discrepancies in bond lengths/angles. Hydrogen bonding patterns are analyzed via graph-set notation (e.g., R₂²(8) motifs) .
- Validation Tools: Check for outliers using CCDC validation reports (e.g., PLATON) to identify misplaced atoms or over-constrained thermal parameters .
- Twinned Data: Apply twin refinement in SHELXL for high-resolution data with pseudo-symmetry .
Advanced: How to design bioactivity assays considering the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity: Calculate logP (e.g., ~2.5) to assess membrane permeability. Use Caco-2 cell monolayers for in vitro absorption studies .
- Solubility: Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous buffers .
- Target Engagement: Screen against kinase panels or GPCRs using fluorescence polarization or SPR. For cytotoxicity, use MTT assays in ATCC-certified cell lines (e.g., HEK293) cultured in DMEM at 37°C/5% CO₂ .
Advanced: What computational methods predict hydrogen bonding in crystallographic studies?
Methodological Answer:
- Graph-Set Analysis: Apply Etter’s rules to classify hydrogen bonds (e.g., chains, rings) using Mercury software .
- DFT Calculations: Optimize molecular geometry at the B3LYP/6-31G* level to compare theoretical vs. experimental bond lengths .
- Molecular Dynamics: Simulate packing interactions with AMBER force fields to predict crystal stability .
Safety: What protocols mitigate risks when handling reactive intermediates?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles (P280) .
- Ventilation: Perform reactions in fume hoods (P271) and avoid open flames (P210) due to alkynyl group flammability .
- Spill Management: Use inert absorbents (e.g., vermiculite) for spills and dispose via hazardous waste protocols (P501) .
Key Safety Codes:
- P261 (Avoid inhalation), P305+P351+P338 (Eye exposure), P370+P378 (Fire extinguishing with CO₂) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
